

Application Note: Quantification of Nicotinuric Acid in Human Urine using LC-MS/MS

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Compound of Interest

Compound Name: Nicotinuric Acid

Cat. No.: B554888

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinuric acid is a primary metabolite of niacin (Vitamin B3), and its quantification in urine is crucial for assessing niacin status, understanding metabolic pathways, and evaluating the pharmacokinetics of niacin-based therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of total and free **nicotinuric acid** in human urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses urine sample preparation, including an optional enzymatic hydrolysis step to measure total **nicotinuric acid**, followed by instrumental analysis and data processing.

Principle

This method is based on the principle of isotope dilution liquid chromatography-tandem mass spectrometry. Urine samples are first prepared to remove interferences and, if required, treated with β -glucuronidase to hydrolyze conjugated **nicotinuric acid**.^{[1][2][3]} An isotopically labeled internal standard is added to account for matrix effects and variations during sample processing. The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase column, and the analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank urine matrix.

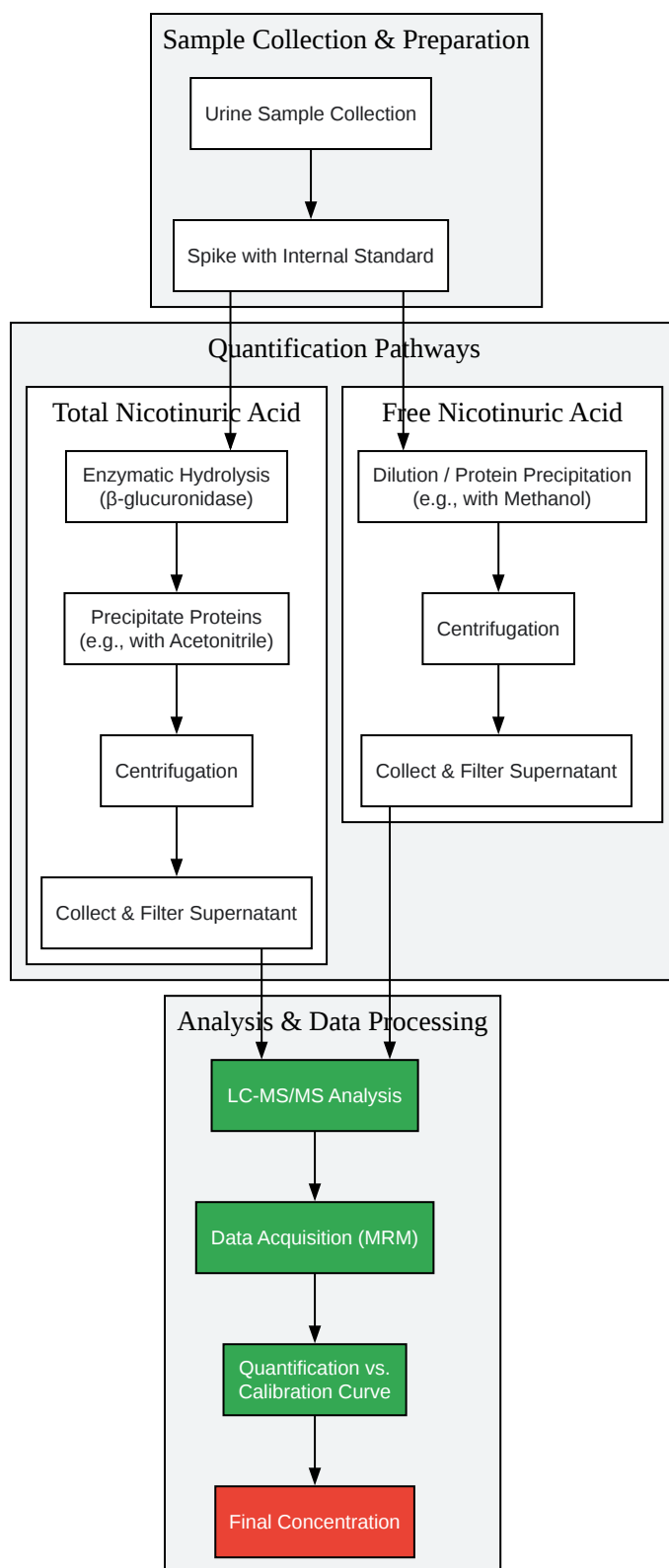
Materials and Reagents

- Analytes and Standards:
 - **Nicotinuric Acid** (NUA) reference standard (>98% purity)
 - Isotopically labeled internal standard (e.g., **Nicotinuric Acid-d4**)
- Reagents:
 - Methanol (LC-MS Grade)
 - Acetonitrile (LC-MS Grade)
 - Water (LC-MS Grade)
 - Formic Acid (LC-MS Grade)
 - Ammonium Acetate
 - β -glucuronidase enzyme (from E. coli or other sources)[4][5]
 - Phosphate Buffer or Ammonium Acetate Buffer for hydrolysis
- Apparatus:
 - LC-MS/MS System (e.g., Agilent 1100 series HPLC with an API 3200 triple quadrupole mass spectrometer or equivalent)[6]
 - Analytical Balance
 - Microcentrifuge
 - Vortex Mixer
 - Nitrogen Evaporation System
 - Incubator or water bath (for hydrolysis)

- Autosampler Vials
- Pipettes and general laboratory glassware

Experimental Workflows

The following diagram illustrates the analytical workflow for quantifying both free and total **nicotinuric acid** in urine samples.



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Caption: Workflow for Free and Total **Nicotinuric Acid** Quantification.

Experimental Protocols

Preparation of Standards and Quality Controls (QC)

- Primary Stock Solutions: Prepare individual stock solutions of **nicotinuric acid** and the internal standard (IS) at a concentration of 1 mg/mL in a methanol-water (50:50, v/v) mixture. Store at -20°C.[7]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol-water (50:50, v/v).[7]
- Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human urine. A typical calibration range for **nicotinuric acid** could be 5-1000 ng/mL.[7][8] QC samples should be prepared at low, medium, and high concentrations within this range.

Protocol 1: Free Nicotinuric Acid Quantification

This protocol measures the unconjugated form of **nicotinuric acid**.

- Aliquoting: Pipette 100 µL of urine sample, calibration standard, or QC into a microcentrifuge tube.
- Internal Standard Addition: Add 50 µL of the IS working solution (e.g., 1000 ng/mL) to each tube.
- Precipitation/Dilution: Add 300 µL of methanol.[9]
- Mixing: Vortex the mixture for 1 minute.
- Centrifugation: Centrifuge at 13,000 x g for 10 minutes to precipitate proteins and particulates.[9]
- Sample Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.[9]

Protocol 2: Total Nicotinuric Acid Quantification

This protocol includes an enzymatic hydrolysis step to measure the sum of free and conjugated **nicotinuric acid**.

- Aliquoting: Pipette 100 µL of urine sample, calibration standard, or QC into a microcentrifuge tube.
- Internal Standard Addition: Add 50 µL of the IS working solution.
- Buffering and Enzyme Addition: Add 100 µL of buffer (e.g., 0.1 M phosphate buffer, pH 6.8) and 20 µL of β-glucuronidase solution.
- Incubation: Gently mix and incubate the samples at 37°C overnight (approx. 18-21 hours) or use a rapid recombinant enzyme according to the manufacturer's instructions, which may require only 5-60 minutes at higher temperatures (e.g., 55°C).[\[1\]](#)[\[5\]](#)
- Protein Precipitation: After incubation, stop the reaction by adding 250 µL of cold acetonitrile.[\[7\]](#)
- Mixing and Centrifugation: Vortex for 1 minute, then centrifuge at 15,000 rpm for 10 minutes.[\[7\]](#)
- Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[\[7\]](#) Reconstitute the residue in 150 µL of the mobile phase.[\[7\]](#)
- Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates and transfer the clear solution to an autosampler vial for analysis.

LC-MS/MS Instrumental Parameters

The following tables provide typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Setting
Column	Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) or equivalent[7]
Mobile Phase A	2 mM Ammonium Acetate in Water[7]
Mobile Phase B	Methanol[7]
Gradient	Isocratic: 97% A, 3% B[7]
Flow Rate	1.0 mL/min (with 1:1 split before MS)[7]
Injection Volume	10-40 µL[7]
Column Temperature	30-37°C[10][11]
Run Time	~5 minutes[7]

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative[12][13]
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temp.	500-600°C
MRM Transitions	To be optimized by infusing pure standards
Nicotinuric Acid	Q1: 181.0 m/z, Q3: (e.g., 78.0, 124.0 m/z)[12]
Internal Standard	Q1/Q3 transitions for the specific labeled standard used
Dwell Time	100-200 ms

Method Performance and Validation

A summary of typical method validation parameters from published literature is provided below for reference.

Table 3: Summary of Method Validation Data

Parameter	Typical Value
Linearity (r^2)	> 0.998[9]
Calibration Range	5 - 800 ng/mL[13]
Lower Limit of Quantification (LLOQ)	5 - 50 ng/mL[12][13]
Intra-assay Precision (%RSD)	< 8.7%[13]
Inter-assay Precision (%RSD)	< 9.4%[13]
Accuracy (Relative Error)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)[8][13]
Extraction Recovery	86 - 89%[12]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of free and total **nicotinuric acid** in human urine. The protocol can be readily implemented in clinical and research laboratories for metabolic studies and drug development applications. Proper method validation is essential before analyzing study samples.

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